molecular formula C14H15NO2 B7528574 2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)-N-methylacetamide

2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)-N-methylacetamide

Cat. No. B7528574
M. Wt: 229.27 g/mol
InChI Key: WPNKJRTVFHRPAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)-N-methylacetamide is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. The compound has been studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in lab experiments.

Mechanism of Action

The mechanism of action of 2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)-N-methylacetamide is not fully understood. However, it has been found to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This leads to an increase in the levels of acetylcholine, which is a neurotransmitter that is important for cognitive function. The compound has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)-N-methylacetamide has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It has also been found to have antioxidant effects by scavenging free radicals and reducing oxidative stress. In addition, the compound has been found to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)-N-methylacetamide in lab experiments is its potential therapeutic properties, which make it a promising candidate for the development of new drugs. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, the compound is not readily available and requires specialized equipment for synthesis.

Future Directions

There are several future directions for the study of 2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)-N-methylacetamide. One future direction is to further investigate its mechanism of action to better understand how it exerts its therapeutic effects. Another future direction is to study its effects in different animal models of neurodegenerative diseases to determine its potential as a therapeutic agent. Additionally, the compound could be modified to improve its pharmacokinetic properties and reduce its toxicity. Finally, clinical trials could be conducted to evaluate its safety and efficacy in humans.

Synthesis Methods

The synthesis of 2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)-N-methylacetamide involves the reaction of 3-(2-bromoacetyl)-6,7-dihydro-5H-cyclopenta[f][1]benzofuran with N-methylacetamide. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The product is then purified through column chromatography to obtain the final compound.

Scientific Research Applications

2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)-N-methylacetamide has been studied for its potential therapeutic properties. It has been found to have anti-inflammatory, antioxidant, and neuroprotective effects. The compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, it has been studied for its potential use in the treatment of cancer.

properties

IUPAC Name

2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-15-14(16)7-11-8-17-13-6-10-4-2-3-9(10)5-12(11)13/h5-6,8H,2-4,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPNKJRTVFHRPAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=COC2=C1C=C3CCCC3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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